molecular formula C7H5NO3S B1612056 Methyl 3-isocyanatothiophene-2-carboxylate CAS No. 25712-16-7

Methyl 3-isocyanatothiophene-2-carboxylate

Cat. No.: B1612056
CAS No.: 25712-16-7
M. Wt: 183.19 g/mol
InChI Key: SKYDNLJVNFYBGY-UHFFFAOYSA-N
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Description

Methyl 3-isocyanatothiophene-2-carboxylate is an organic compound with the molecular formula C7H5NO3S and a molecular weight of 183.18 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. It is primarily used in research and development within the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-isocyanatothiophene-2-carboxylate typically involves the reaction of thiophene derivatives with isocyanates. One common method includes the reaction of methyl 3-aminothiophene-2-carboxylate with phosgene or triphosgene to introduce the isocyanate group .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-isocyanatothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Lewis acids or bases may be employed to facilitate certain reactions.

    Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.

Major Products Formed:

    Ureas and Carbamates: Formed through reactions with amines and alcohols.

    Heterocyclic Compounds: Resulting from cycloaddition reactions.

Mechanism of Action

The mechanism of action of methyl 3-isocyanatothiophene-2-carboxylate involves its reactivity with nucleophiles, leading to the formation of stable urea or carbamate linkages. These reactions are facilitated by the electrophilic nature of the isocyanate group, which readily reacts with nucleophilic species. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Comparison: Methyl 3-isocyanatothiophene-2-carboxylate is unique due to the presence of the isocyanate group, which imparts distinct reactivity compared to its amino or chloro-substituted counterparts. This unique functional group allows for a broader range of chemical transformations and applications, particularly in the synthesis of ureas, carbamates, and heterocyclic compounds .

Properties

IUPAC Name

methyl 3-isocyanatothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3S/c1-11-7(10)6-5(8-4-9)2-3-12-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYDNLJVNFYBGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595661
Record name Methyl 3-isocyanatothiophene-2-carboxylatato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25712-16-7
Record name Methyl 3-isocyanatothiophene-2-carboxylatato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diphosgene (4.6 mL) was added dropwise to a solution of methyl 3-amino-2-thiophenecarboxylate (5.0 g) in p-dioxane (100 mL) at room temperature under N2. Triethylamine (5.3 mL) was then added with concomitant formation of a white precipitate. The resulting reaction mixture was heated at reflux overnight. The reaction was allowed to cool to room temperature and then filtered to remove solid impurities. The precipitate was rinsed with diethyl ether (about 250 mL) and the filtrate was concentrated under reduced pressure to yield 6.4 g of crude title compound of Step A as a brown solid. 1H NMR (CDCl3): δ 7.43 (d,1H), 6.78 (d,1H), 3.92 (s,3H).
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-isocyanatothiophene-2-carboxylate
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Methyl 3-isocyanatothiophene-2-carboxylate
Reactant of Route 4
Methyl 3-isocyanatothiophene-2-carboxylate
Reactant of Route 5
Methyl 3-isocyanatothiophene-2-carboxylate

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